![molecular formula C18H21NO4 B2517134 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 732260-67-2](/img/structure/B2517134.png)
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Review of Lignin Model Compound Acidolysis
T. Yokoyama (2015) conducted a study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing insights into the mechanisms of bond cleavage, which is critical for understanding the breakdown of lignin into valuable chemical feedstocks. The study emphasized the significance of the γ-hydroxymethyl group in the reaction mechanism and detected enol ether compounds during acidolysis, highlighting the complex pathways involved in lignin breakdown T. Yokoyama, 2015.
Lurasidone in Psychotic and Mood Disorders
M. Pompili et al. (2018) reviewed the efficacy and safety of Lurasidone, a novel benzisothiazole antipsychotic drug, for treating psychotic and major affective disorders. The review updated findings on Lurasidone's short-term efficacy in schizophrenia and its regulatory approval, highlighting its distinctive pharmacodynamic profile and tolerability M. Pompili et al., 2018.
PEDOT-Based Thermoelectric Materials
R. Yue and Jingkun Xu (2012) presented a mini-review on the progress of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials. This review showcased the advancements and potential of PEDOT as a promising organic thermoelectric material, which is crucial for the development of lightweight, flexible TE applications R. Yue & Jingkun Xu, 2012.
Novel Brominated Flame Retardants
E. A. Zuiderveen et al. (2020) critically reviewed the occurrence of novel brominated flame retardants (NBFRs) in indoor environments and their potential risks. The review called for more research on NBFRs' occurrence, environmental fate, and toxicity, pointing out the need for optimized analytical methods and further studies on emission sources and potential leaching E. A. Zuiderveen et al., 2020.
Enhancing PEDOT:PSS Thermoelectric Performance
Zhengyou Zhu et al. (2017) summarized various treatment methods developed to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS). This mini-review explored the origin of thermoelectric enhancement and suggested future research directions, highlighting the significance of PEDOT:PSS in organic thermoelectric materials research Zhengyou Zhu et al., 2017.
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(20)13-5-3-4-6-14(13)18(19)21/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYWZCATZZQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
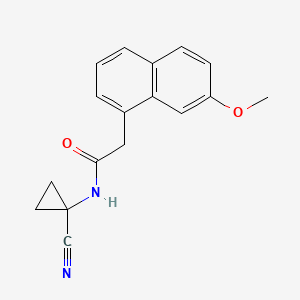
![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)
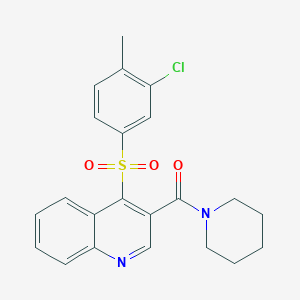
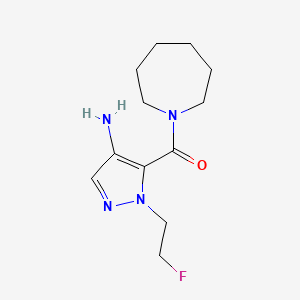
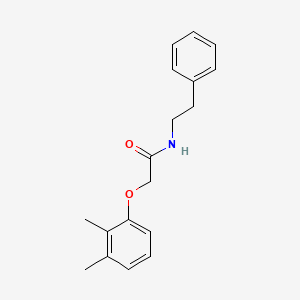
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)
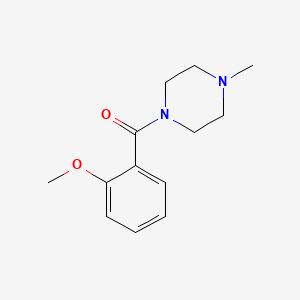
![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)
